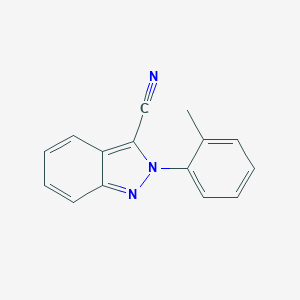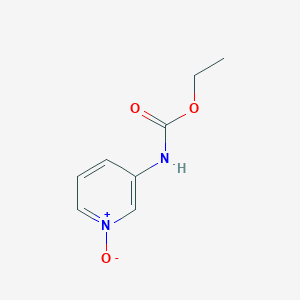![molecular formula C12H15NOS B239875 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cell growth and proliferation. This compound has been shown to selectively target cancer cells, making it a promising candidate for the development of new anticancer drugs.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cell growth and proliferation. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one. One of the main directions is the further optimization of its anticancer properties, including the development of new derivatives with improved potency and selectivity. Another direction is the exploration of its potential applications in other fields, such as materials science and catalysis. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to more efficient and cost-effective production methods.
Synthesemethoden
The synthesis of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one involves the reaction of 4-piperidin-1-ylmethylthiophenol with cyclohexane-1,3-dione in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting compound is then purified by recrystallization to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of new materials with unique properties. In catalysis, it has been used as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
Eigenschaften
Produktname |
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one |
|---|---|
Molekularformel |
C12H15NOS |
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H15NOS/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,15H,1-3,8-9H2 |
InChI-Schlüssel |
OMBVAQBVXMCKPY-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=C2C=CC(=O)C=C2)S |
SMILES |
C1CCN(CC1)C(=C2C=CC(=O)C=C2)S |
Kanonische SMILES |
C1CCN(CC1)C(=C2C=CC(=O)C=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)








![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)